(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features an iodophenyl group and a thiophene ring connected by a prop-2-enamide linkage
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and thiophene-2-carboxaldehyde.
Formation of the Enamine: The reaction between 2-iodoaniline and thiophene-2-carboxaldehyde under acidic or basic conditions forms an intermediate enamine.
Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acryloyl chloride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amide.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: The corresponding amide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a bromine atom instead of iodine.
(2E)-N-(2-chlorophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a chlorine atom instead of iodine.
(2E)-N-(2-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide lies in the presence of the iodine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The iodine atom can participate in specific types of chemical reactions, such as cross-coupling, that may not be as efficient with other halogens.
Properties
IUPAC Name |
(E)-N-(2-iodophenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INOS/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJHWIDPHMAAL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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